2-(Tributylstannyl)oxazole (CAS 145214-05-7) is a bench-stable, isolable organotin reagent primarily utilized to install the 2-oxazolyl moiety onto aryl, heteroaryl, and vinyl electrophiles via palladium-catalyzed Stille cross-coupling [1]. Unlike many heterocyclic organometallic reagents that must be generated in situ under strictly anhydrous, cryogenic conditions, this tributylstannane is a procurable, shelf-stable liquid . It serves as a critical building block in the synthesis of oxazole-containing pharmaceuticals, natural products, and functional materials, providing a highly reliable nucleophilic C2-oxazole source where alternative cross-coupling strategies structurally fail [1].
Generic substitution of this stannane with its corresponding Suzuki coupling analog (oxazole-2-boronic acid or its pinacol ester) is practically impossible due to the severe intrinsic instability of C2-metallated oxazoles [1]. Oxazole-2-boronic acids undergo rapid protodeboronation—a decarboxylation-like C-B bond cleavage—making them un-isolable (0% recovery) and entirely unsuitable for commercial procurement or standard cross-coupling workflows [1]. Furthermore, attempting to substitute with the lighter 2-(trimethylstannyl)oxazole introduces severe volatility and acute inhalation toxicity risks associated with trimethyltin byproducts [2]. Consequently, 2-(tributylstannyl)oxazole is the mandatory choice for reliable, scalable, and safe C2-oxazole cross-coupling.
The primary driver for procuring 2-(tributylstannyl)oxazole is its physical stability compared to boron-based alternatives. While Suzuki coupling is generally preferred in industry, oxazole-2-boronic acid cannot be isolated due to instantaneous protodeboronation [1]. The tributylstannane derivative, however, is a stable, isolable liquid that can be stored and directly utilized in cross-coupling reactions without degradation .
| Evidence Dimension | Reagent Isolability and Shelf-Life |
| Target Compound Data | Isolable, bench-stable liquid under inert atmosphere |
| Comparator Or Baseline | Oxazole-2-boronic acid (0% isolable; rapidly decomposes via protodeboronation) |
| Quantified Difference | Complete stability vs immediate degradation |
| Conditions | Standard isolation and ambient storage conditions |
Procuring the stannane is the only viable off-the-shelf strategy for C2-oxazole coupling, as the corresponding boronic acid cannot be isolated or shipped.
When selecting a stannane for Stille coupling, the alkyl group dictates the safety profile. 2-(Trimethylstannyl)oxazole generates trimethyltin halides as byproducts, which possess high vapor pressures and extreme acute neurotoxicity. In contrast, 2-(tributylstannyl)oxazole generates tributyltin byproducts, which have significantly higher boiling points and lower vapor pressures, drastically reducing the inhalation hazard during reaction workup and purification [1].
| Evidence Dimension | Alkyltin Byproduct Volatility |
| Target Compound Data | Tributyltin byproducts (High boiling point, low vapor pressure) |
| Comparator Or Baseline | Trimethyltin byproducts (Highly volatile, extreme inhalation toxicity) |
| Quantified Difference | Orders of magnitude lower vapor pressure for tributyl derivatives |
| Conditions | Post-reaction workup and purification |
Selecting the tributyl variant mitigates severe inhalation hazards associated with trimethyltin reagents, making it the standard for safe laboratory and industrial use.
The alternative to using a pre-formed stannane is the in situ generation of a 2-lithio or 2-zincated oxazole. This requires strictly anhydrous conditions, cryogenic temperatures (-78 °C), and immediate transmetallation to avoid ring-opening of the metallated oxazole [1]. 2-(Tributylstannyl)oxazole bypasses these requirements entirely, allowing for direct, one-step addition to palladium-catalyzed coupling mixtures under standard heating conditions[2].
| Evidence Dimension | Reaction Steps and Moisture Sensitivity |
| Target Compound Data | 1-step direct coupling, tolerant of mild conditions |
| Comparator Or Baseline | In situ zincation/lithiation (Requires cryogenic -78°C conditions, strictly anhydrous setup, multi-step transmetallation) |
| Quantified Difference | Eliminates cryogenic generation steps and strict moisture exclusion requirements |
| Conditions | Preparation of 2-aryl/heteroaryl oxazoles |
Direct procurement of the stannane significantly reduces process complexity and equipment overhead compared to generating the nucleophile in situ.
Where this compound is the right choice: Installing the 2-oxazole pharmacophore onto complex drug scaffolds via Stille coupling, particularly when the electrophile contains sensitive functional groups that preclude the use of highly basic or cryogenic in situ metallation[1].
Where this compound is the right choice: Late-stage functionalization of complex natural products requiring a mild, neutral C-C bond formation step to introduce an oxazole ring without degrading existing stereocenters or fragile moieties that would not survive zincation or lithiation [2].
Where this compound is the right choice: Synthesis of bidentate or multidentate oxazole-containing ligands (e.g., bis-oxazoles) for transition metal catalysis, where reliable, stable, pre-formed reagents are required to assemble the ligand backbone efficiently [1].
Acute Toxic;Irritant;Health Hazard;Environmental Hazard